molecular formula C22H24N4O B2691698 N-(1-benzylpiperidin-4-yl)-4-(1H-pyrrol-1-yl)picolinamide CAS No. 1421496-96-9

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrrol-1-yl)picolinamide

Cat. No.: B2691698
CAS No.: 1421496-96-9
M. Wt: 360.461
InChI Key: DSHNFNKJABHGFD-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrrol-1-yl)picolinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group, a pyrrole ring, and a picolinamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-4-(1H-pyrrol-1-yl)picolinamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl group, and finally the attachment of the pyrrole and picolinamide groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl halides under basic conditions.

    Pyrrole Introduction: The pyrrole ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Picolinamide Attachment: The final step involves the formation of the picolinamide moiety, typically through amide bond formation reactions using picolinic acid derivatives and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrrol-1-yl)picolinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrrol-1-yl)picolinamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a ligand for various biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-(1H-pyrrol-1-yl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide
  • N-(1-benzylpiperidin-4-yl)-4-(1H-pyrrol-1-yl)nicotinamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrrol-1-yl)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-pyrrol-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c27-22(21-16-20(8-11-23-21)26-12-4-5-13-26)24-19-9-14-25(15-10-19)17-18-6-2-1-3-7-18/h1-8,11-13,16,19H,9-10,14-15,17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHNFNKJABHGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NC=CC(=C2)N3C=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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